molecular formula C31H35N5O6 B12601011 Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine CAS No. 644997-14-8

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine

Cat. No.: B12601011
CAS No.: 644997-14-8
M. Wt: 573.6 g/mol
InChI Key: WIHJBQQYVDHWGH-TWJOJJKGSA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine is a synthetic peptide composed of glycine and D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction of any oxidized forms can regenerate the original peptide.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various acylated or alkylated peptides.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine has several applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: It may be utilized in the production of peptide-based materials and bioactive compounds.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and effects depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a simpler structure.

    Glycyl-Phenylalanine: A dipeptide composed of glycine and phenylalanine.

    D-Phenylalanine: The D-isomer of phenylalanine, used in various biochemical studies.

Uniqueness

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine is unique due to its specific sequence and combination of glycine and D-phenylalanine residues. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

644997-14-8

Molecular Formula

C31H35N5O6

Molecular Weight

573.6 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H35N5O6/c32-19-27(37)34-25(17-22-12-6-2-7-13-22)30(40)36-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1

InChI Key

WIHJBQQYVDHWGH-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Origin of Product

United States

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